N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide is a compound with the molecular formula C8H13NO. It is a derivative of bicyclo[1.1.1]pentane, a highly strained bicyclic hydrocarbon.
Preparation Methods
The synthesis of N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the reaction of 3-methylbicyclo[1.1.1]pentan-1-amine with acetic anhydride under controlled conditions . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a bioisostere in drug design.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: This compound is studied for its potential as an ATF4 inhibitor for treating cancer.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Used in various synthetic applications.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetamide |
InChI |
InChI=1S/C8H13NO/c1-6(10)9-8-3-7(2,4-8)5-8/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
RPVXTYAUOGQAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CC(C1)(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.